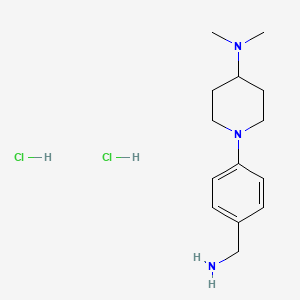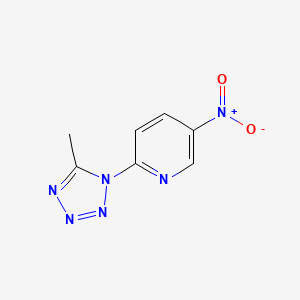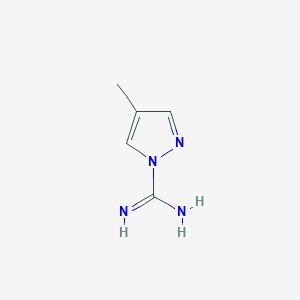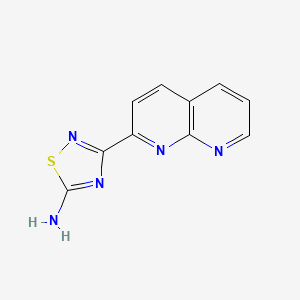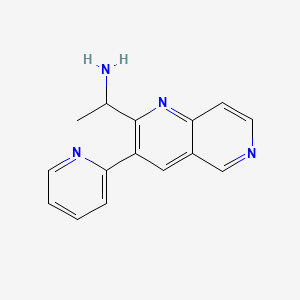
1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with a naphthyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine typically involves the reaction of 2-aminopyridine with a suitable bromoketone under specific conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making the process environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products:
Oxidation: Corresponding naphthyridine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthyridine compounds.
Applications De Recherche Scientifique
1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparaison Avec Des Composés Similaires
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a fused pyridine ring and exhibit varied medicinal applications.
Uniqueness: 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine is unique due to its specific structural arrangement, which combines the properties of both pyridine and naphthyridine rings
Propriétés
Formule moléculaire |
C15H14N4 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
1-(3-pyridin-2-yl-1,6-naphthyridin-2-yl)ethanamine |
InChI |
InChI=1S/C15H14N4/c1-10(16)15-12(14-4-2-3-6-18-14)8-11-9-17-7-5-13(11)19-15/h2-10H,16H2,1H3 |
Clé InChI |
ZRQOOXSQTSGWDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C2C=NC=CC2=N1)C3=CC=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




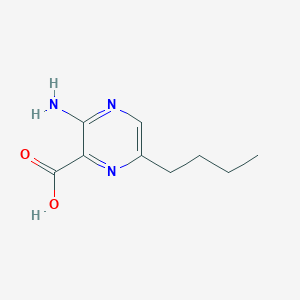
![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
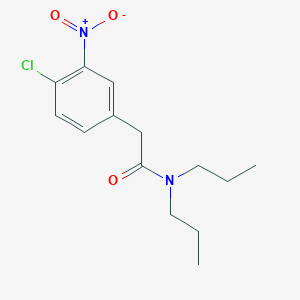
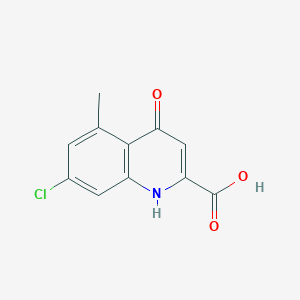
![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)
